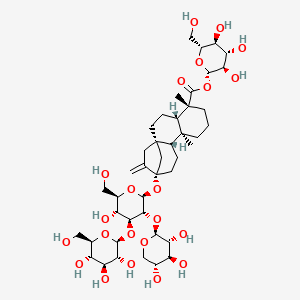
Rebaudioside F
Descripción general
Descripción
Rebaudioside F is a diterpenoid glycoside isolated from the leaves of a high rebausioside C producing line of Stevia rebaudiana .
Synthesis Analysis
The synthesis of Rebaudioside F involves the use of a glycosyltransferase from Panax ginseng for the biosynthesis of rebaudioside D . Another approach features the stepwise installation of branch-sugar residues via an order of C2–OH first and then C3–OH of the xylosyl core .Molecular Structure Analysis
Rebaudioside F has a molecular weight of 936.99 and its formula is C43H68O22 . The structure of Rebaudioside F was further investigated by 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
The degradation of Rebaudioside A in aged acidic beverages was investigated . The study revealed that a xylose-containing glycoside, rebaudioside FX1, exhibits a well-balanced sweetness .Physical And Chemical Properties Analysis
Rebaudioside F is a solid substance with a white to off-white color . It is stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
1. Extraction and Optimization
Rebaudioside-A (Reb-A), a sweetener found in stevia leaves, has been the subject of studies focusing on its extraction using environmentally friendly methods. One study utilized water as a green solvent and employed a Central Composite Design (CCD) method for optimizing the extraction parameters, achieving a significant recovery rate of Reb-A (Das, Golder, & Das, 2015).
2. Stability Analysis
The stability of rebaudioside A under acidic conditions relevant to beverage storage has been evaluated. This research is crucial for understanding its degradation in various pH conditions, which is important for its application in food and beverage products (Prakash, Clos, & Chaturvedula, 2012).
3. Sweetener Development
Rebaudioside M, another derivative from Stevia rebaudiana, has been explored for its potential as a high-potency sweetener. Its properties, including a clean, sweet taste with minimal aftertaste, make it an attractive candidate for food and beverage applications (Prakash, Markosyan, & Bunders, 2014).
4. Membrane-Based Purification
The purification of Reb-A from stevia extract using ultrafiltration has been investigated. This study identified the most effective membrane for Reb-A separation, contributing to the efficient production of high-purity Reb-A (Das, Paul, Golder, & Das, 2015).
5. Nutritional and Functional Aspects
Stevia rebaudiana, the source of Reb-A, offers nutritional and functional benefits. It contains antioxidants, antimicrobial and antifungal properties, and is suitable for use in cooked foods due to its thermostability (Lemus-Mondaca, Vega‐Gálvez, Zura-Bravo, & Ah-Hen, 2012).
6. Solubility Enhancement Techniques
Rebaudioside D, similar to F, has been studied for solubility enhancement using a solid dispersion technique. This research is significant for improving the usability of these sweeteners in various applications (Pang, Ma, Zhang, & He, 2015).
7. Potential Therapeutic Applications
Reb-A has been explored for its therapeutic potential, including antioxidant activity and activation of protective cellular pathways. This opens avenues for its use beyond sweetening (Wang, Li, Wang, Zhu, Jiang, Song, & Song, 2018).
8. Impact on Glucose Homeostasis
The effect of Reb-A on glucose homeostasis has been investigated, showing its potential in controlling diabetes through influencing hepatic enzymes of carbohydrate metabolism (Saravanan, Vengatash babu, & Ramachandran, 2012).
9. Photostability in Beverages
Research on the photostability of rebaudioside A and stevioside in beverages contributes to understanding their stability in light-exposed products, an important factor for their application in the food industry (Clos, Dubois, & Prakash, 2008).
10. Enzymatic Synthesis
The enzymatic transglycosylation of stevioside to enrich rebaudioside-A content in Stevia leaves has been developed, highlighting an eco-friendly process with commercial potential (Adari, Alavala, George, Meshram, Tiwari, & Sarma, 2016).
Direcciones Futuras
Steviol glycosides, including Rebaudioside F, exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They possess interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O22/c1-17-11-42-9-5-22-40(2,7-4-8-41(22,3)39(57)64-37-32(56)29(53)26(50)20(13-45)60-37)23(42)6-10-43(17,16-42)65-38-34(63-35-30(54)24(48)18(47)15-58-35)33(27(51)21(14-46)61-38)62-36-31(55)28(52)25(49)19(12-44)59-36/h18-38,44-56H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-,35+,36+,37+,38+,40-,41-,42-,43+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAUKAHEAUVFE-AVBZULRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019862 | |
| Record name | Rebaudioside F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
937.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rebaudioside F | |
CAS RN |
438045-89-7 | |
| Record name | Rebaudioside F | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438045-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rebaudioside F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438045897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebaudioside F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBAUDIOSIDE F | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JYN4KSY90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is Rebaudioside F and where is it found?
A: Rebaudioside F is a naturally occurring diterpene glycoside primarily found in the leaves of the Stevia rebaudiana Bertoni plant. [, , , ] It belongs to a group of compounds known as steviol glycosides, which are recognized for their sweet taste. [, ]
Q2: What is the chemical structure of Rebaudioside F?
A: Rebaudioside F consists of an aglycone moiety, ent-kaur-16-en-19-oic acid, linked to several sugar residues. The specific arrangement of these sugar units is elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. [, ] Its molecular formula is C44H70O23. [, ]
Q3: How is Rebaudioside F typically isolated and purified from Stevia rebaudiana?
A: Rebaudioside F can be isolated from Stevia rebaudiana extracts using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC). [, ] Purification often involves multiple steps, including crystallization using a solvent/antisolvent system to achieve high purity. []
Q4: What are the primary analytical methods used to characterize and quantify Rebaudioside F?
A4: Rebaudioside F is commonly characterized and quantified using a combination of techniques:
- NMR Spectroscopy: Provides detailed structural information, including the configuration of sugar moieties. [, ]
- Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in identification. [, ]
- High-Performance Liquid Chromatography (HPLC): A versatile technique used for both separation and quantification of Rebaudioside F in complex mixtures. [, ]
Q5: How does the structure of Rebaudioside F compare to other steviol glycosides?
A: While all steviol glycosides share the same aglycone core, they differ in the type, number, and linkage positions of sugar residues attached to this core. [, ] These structural variations contribute to differences in sweetness intensity and other physicochemical properties among steviol glycosides. []
Q6: What is the impact of temperature and pH on the HPLC analysis of Rebaudioside F?
A: Research indicates that both temperature and pH significantly influence the separation of steviol glycosides, including Rebaudioside F, during HPLC analysis. [, ] Optimal separation has been observed at specific temperature and pH ranges, highlighting the importance of controlled conditions for accurate analysis. [, ]
Q7: Has the essential oil of Stevia rebaudiana been investigated for its potential to contain Rebaudioside F?
A: Studies utilizing various drying methods and extraction solvents have explored the composition of essential oil from Stevia rebaudiana. [] Results suggest that while Rebaudioside F is detectable in these essential oil extracts, its concentration appears to be lower compared to other steviol glycosides, such as stevioside and rebaudioside A. []
Q8: Are there any studies on the stability of Rebaudioside F under different conditions?
A: While specific stability studies focused on Rebaudioside F are limited within the provided research, it's important to note that steviol glycosides, in general, are known for their stability across a range of pH and temperature conditions. [] Further research is needed to fully elucidate the stability profile of Rebaudioside F.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
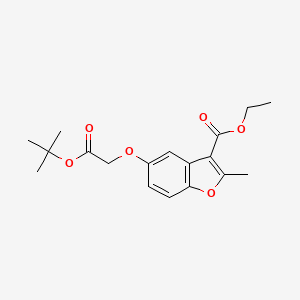
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
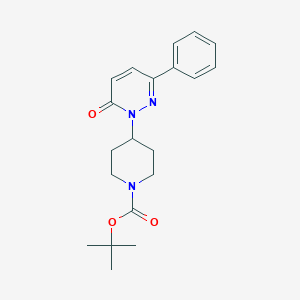
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)


![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)

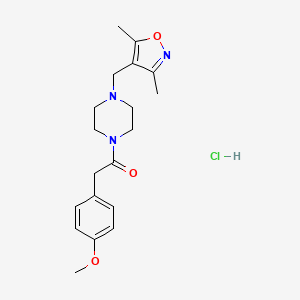

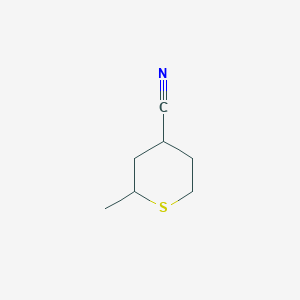

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2929724.png)